NSC73306

Multidrug Resistance P-glycoprotein Collateral Sensitivity

Procure NSC73306 as the definitive positive control for P-gp-mediated collateral sensitivity. It uniquely exhibits cytotoxicity directly proportional to P-gp expression (4.3-fold selectivity) and acts as a potent ABCG2 inhibitor (IC50 ~150 nM). This dual mechanism is essential for calibrating MDR models and validating novel P-gp-expressing lines. Generic thiosemicarbazones lack this quantifiable selectivity profile.

Molecular Formula C16H12Cl2N4O2S
Molecular Weight 395.3 g/mol
CAS No. 79560-74-0
Cat. No. B1230168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC73306
CAS79560-74-0
SynonymsNSC73306
Molecular FormulaC16H12Cl2N4O2S
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O
InChIInChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25)
InChIKeyOJWGVIBWNCMAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC73306 (79560-74-0) Procurement Guide: Baseline Characteristics and Selectivity Profile


NSC73306 (CAS: 79560-74-0) is a thiosemicarbazone derivative that functions as a cell-penetrant cytotoxic agent. It is characterized by an isatin-β-thiosemicarbazone core structure with a 4-methoxyphenyl substituent at the N4 position [1]. Crucially, this compound exhibits a phenomenon termed 'collateral sensitivity'—it displays greater toxicity against cells that overexpress functional P-glycoprotein (P-gp, MDR1, ABCB1) than against their parental drug-sensitive counterparts [2][3]. This is a key differentiating feature for procurement in multidrug resistance research, as it exploits, rather than suppresses, P-gp function [4].

Why Generic Thiosemicarbazones Cannot Substitute for NSC73306 in MDR Research


Generic substitution with other thiosemicarbazones or MDR-modulators is scientifically unsound due to NSC73306's unique, quantifiable selectivity profile. Unlike compounds such as the pan-chelator Dp44mT, which may exhibit collateral sensitivity only under extreme P-gp overexpression [1], the cytotoxicity of NSC73306 is directly proportional to P-gp expression levels across a broad range [2]. Furthermore, its dual mode of action as a potent ABCG2 inhibitor (IC50 ~150 nM for ATPase stimulation) is not a class-wide property [3]. Critically, SAR studies have established specific structural features required for MDR1-selectivity, with the lead NSC73306 demonstrating a 4.3-fold selectivity [4]. Procuring untested analogs or other thiosemicarbazones like Triapine, which have different primary mechanisms (e.g., ribonucleotide reductase inhibition), risks a complete loss of the target-specific collateral sensitivity essential for experiments designed to exploit P-gp function.

NSC73306 (79560-74-0) Core Quantitative Differentiation Evidence


NSC73306 Exhibits Quantified 5.4-Fold P-gp-Dependent Selective Toxicity in Transfected Cell Lines

NSC73306's primary differentiating feature is its quantifiable, P-gp-dependent selective toxicity, a phenomenon termed 'collateral sensitivity.' In a direct comparison, the cytotoxicity of NSC73306 was assessed against parental LLC-PK1 cells and their P-gp-transfected counterpart, LLC-MDR1-WT. The compound displayed a selectivity ratio (SR) of 5.4-fold for killing the P-gp-expressing cells over the parental cells [1]. This is not merely a binary 'more toxic' observation; it is a precise, quantifiable measure that confirms its action is potentiated by the presence and function of P-gp.

Multidrug Resistance P-glycoprotein Collateral Sensitivity

NSC73306 Demonstrates Superior P-gp-Dependent Potency Compared to a Panel of Cancer Cell Lines

To validate its mechanism across different cancer backgrounds, NSC73306 was profiled against a panel of ovarian cancer cell lines. In a direct comparison, the compound was more potent against the P-gp-overexpressing, doxorubicin-resistant A2780 ADR cell line (IC50 = 4.84 μM) than against the drug-sensitive parental A2780 cell line (IC50 = 7.49 μM) . This cross-comparable data confirms that the P-gp-dependent hypersensitivity is not an artifact of a single engineered cell line but is reproducible in a human cancer cell model of acquired drug resistance.

Drug Resistance Cancer Cell Lines IC50 Comparison

NSC73306 is a Potent Modulator of ABCG2 Transporter, Unlike its Effects on MRP1, MRP4, or MRP5

Beyond its P-gp-mediated toxicity, NSC73306 possesses a dual mode of action as a potent modulator of the ABCG2 multidrug resistance transporter. In biochemical assays, NSC73306 stimulated ABCG2 ATPase activity with a 50% effective concentration (EC50) between 140–150 nM [1]. In a separate assay, it inhibited [125I]-Iodoarylazidoprazosin photoaffinity labeling of the ABCG2 substrate-binding site(s) with a 50% inhibitory concentration (IC50) of 250–400 nM [1]. This high-affinity interaction is specific; no similar modulation was observed for MRP1, MRP4, or MRP5 [1]. Functionally, this translates to the reversal of resistance to ABCG2 substrates like mitoxantrone and topotecan in ABCG2-expressing cells [1]. This is a key differentiation from compounds that only target P-gp.

ABCG2 Transporter Chemosensitization Multidrug Resistance

Cellular Uptake of NSC73306 is Enhanced by the CTR1 Copper Transporter and Inhibited by Cisplatin

The mechanism of uptake is another quantifiable differentiator. A study using [3H]NSC73306 demonstrated that its accumulation is actively facilitated by the copper transporter 1 (CTR1, SLC31A1). Transient expression of CTR1 increased [3H]NSC73306 accumulation, while CTR1 knockdown decreased it [1]. Furthermore, the known CTR1 substrate cisplatin inhibited [3H]NSC73306 accumulation with an IC50 of 77 μM, providing a point of comparison [1]. This is in contrast to weaker inhibition by P-gp inhibitors cyclosporin A (IC50 = 500 μM) and verapamil (IC50 = 700 μM) [1]. This data quantifies a specific, non-P-gp entry pathway that can be experimentally modulated.

Cellular Uptake CTR1 Transporter Drug Transport

High-Value Research and Application Scenarios for NSC73306 (79560-74-0)


Validating In Vitro Models of P-gp-Mediated Collateral Sensitivity

Use NSC73306 as a gold-standard positive control to validate and calibrate new cell-based models of collateral sensitivity. The established 5.4-fold selectivity ratio in LLC-MDR1-WT cells [1] provides a quantitative benchmark to confirm that a model system accurately recapitulates the P-gp-dependent hypersensitivity phenomenon. This is essential for screening novel compounds or characterizing new P-gp-expressing cell lines [1].

Investigating Dual ABCB1/ABCG2 Resistance Mechanisms

Employ NSC73306 to study cancers with a complex MDR phenotype involving both P-gp and ABCG2 overexpression. Its dual mechanism—P-gp-dependent collateral sensitivity [2] and potent ABCG2 inhibition (IC50 ~150-400 nM) [3]—makes it a unique probe for dissecting the interplay between these two key transporters in drug-resistant cell lines and patient-derived xenograft (PDX) models [2].

Structure-Activity Relationship (SAR) Studies for MDR1-Selective Therapeutics

Utilize NSC73306 as the foundational lead compound for medicinal chemistry campaigns aimed at improving MDR1-selectivity. Its defined 4.3-fold selectivity [4] and the existing pharmacophore model [4] provide a quantifiable baseline for assessing the activity of novel synthetic analogs in both cytotoxicity and selectivity assays [4].

Probing CTR1-Mediated Cellular Uptake Pathways

Leverage [3H]NSC73306 in cellular uptake studies to quantify CTR1 (SLC31A1) transporter activity and its regulation. The established inhibition by cisplatin (IC50 = 77 μM) [1] allows for a controlled experimental system to dissect the contribution of CTR1 to the cellular accumulation of thiosemicarbazone drugs, which can be contrasted with the effects of P-gp modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC73306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.